1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate
Description
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate (CAS: 1956366-86-1) is a halogenated pyridine derivative with a trifluoroacetyl group. Its molecular formula is C₇H₃BrF₃NO·H₂O, and it has a molecular weight of 272.02 g/mol . The compound is supplied as a hydrate, with a purity of ≥95% .
Storage and Handling: The compound requires storage under inert conditions at 2–8°C . It carries GHS hazard warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO.H2O/c8-5-2-1-4(3-12-5)6(13)7(9,10)11;/h1-3H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQFSBONCAURNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)Br.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridine with trifluoroacetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate has been explored for its potential as a pharmaceutical intermediate. Its bromopyridine moiety is of particular interest in drug design due to the ability of bromine to influence biological activity through electronic effects and steric hindrance.
Case Study: Anticancer Activity
Research indicates that compounds containing bromopyridine derivatives exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of 6-bromopyridine showed significant cytotoxicity against various cancer cell lines. The trifluoroethanone functional group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy .
Agrochemical Applications
The compound is also being investigated for use in agrochemicals as a potential pesticide or herbicide. The trifluoromethyl group is known to confer increased biological activity and stability in environmental conditions.
Case Study: Herbicidal Activity
In preliminary studies, derivatives of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone have shown effective herbicidal activity against certain weed species. The mechanism of action may involve interference with photosynthetic pathways or inhibition of specific enzyme activities critical for plant growth .
Material Science
In material science, this compound is being explored for its potential use in developing new materials with specific electronic properties.
Case Study: Organic Electronics
Recent research has focused on the use of this compound in organic electronic devices. Its unique electronic properties may allow it to function effectively as a semiconductor or in photovoltaic applications. The incorporation of brominated compounds in organic electronics has been shown to enhance charge mobility and stability .
Summary Table of Applications
| Application Area | Potential Uses | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Agrochemicals | Herbicides | Effective against specific weed species |
| Material Science | Organic electronics | Promising for use as a semiconductor |
Mechanism of Action
The mechanism by which 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate exerts its effects involves interactions with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, while the trifluoroethanone group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in halogen substitution, functional groups, and aromatic systems. Below is a detailed comparison:
Structural Analogs
Key Differences and Implications
Halogen Substitution: The bromine in the target compound (6-position) enhances electrophilic reactivity compared to the chlorine analog (CAS 1356086-78-6), which is less polarizable and may exhibit lower stability in cross-coupling reactions .
Functional Groups :
- The trifluoroacetyl group in the target compound increases metabolic stability and lipophilicity compared to aldehyde-containing analogs like 2-(6-bromopyridin-2-yl)benzaldehyde .
- The hydrochloride salt form (e.g., 1883347-28-1) improves aqueous solubility but may require adjustments in synthesis protocols .
Physical and Chemical Properties
Biological Activity
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate (CAS No. 1956366-86-1) is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure combines a bromopyridine moiety with a trifluoroethanone group, which may confer distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrFNO
- Molecular Weight : 272.02 g/mol
- Hydration State : Hydrate
- IUPAC Name : this compound
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The bromopyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the trifluoroethanone group may enhance the compound's reactivity and stability in biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Anticancer Activity
Several studies have explored the anticancer potential of pyridine derivatives. The presence of halogen atoms like bromine can influence the compound's interaction with cancer cell targets. Preliminary investigations into related compounds suggest that they may induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific signaling pathways.
Case Studies
-
Antimicrobial Activity Study :
A study conducted on various brominated pyridine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity. -
Anticancer Research :
In vitro studies on pyridine derivatives have shown promising results in inhibiting proliferation in several cancer cell lines. One study noted that introducing trifluoromethyl groups could enhance cytotoxicity against breast cancer cells, suggesting that this compound could be further investigated for its potential anticancer effects.
Data Table: Biological Activity Summary
| Activity Type | Potential Effects | Reference Studies |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Similar structures show efficacy against pathogens |
| Anticancer | Induction of apoptosis in cancer cells | Related compounds demonstrate cytotoxic effects |
| Enzyme Inhibition | Potential modulation of enzyme activity | Studies on pyridine derivatives suggest inhibition |
Q & A
Q. Methodological Answer :
- Variable Temperature NMR : Perform -NMR at 25°C and 60°C to observe hydrate protons (δ = 7.91 ppm) disappearing upon dehydration .
- Karl Fischer Titration : Quantify water content to distinguish hydrate (theoretical ~5-10% w/w) from adsorbed moisture.
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to confirm hydrate formation under controlled humidity .
Advanced Question: How does the trifluoromethyl group enhance bioactivity in target identification studies?
Q. Methodological Answer :
- Metabolic Stability : The CF group reduces oxidative metabolism, as shown in comparative microsomal assays with non-fluorinated analogs .
- Binding Affinity : Molecular docking studies (e.g., using AutoDock Vina) reveal CF improves hydrophobic interactions with enzyme pockets (e.g., cathepsin K inhibitors) .
Validation : Synthesize des-fluoro analogs and compare IC values in enzyme inhibition assays .
Advanced Question: What are the challenges in scaling up cross-coupling reactions involving this compound?
Q. Methodological Answer :
- Substrate Solubility : Low solubility in aqueous systems requires cosolvents (e.g., 10% 1,4-dioxane) to achieve >90% conversion in Suzuki-Miyaura reactions .
- Catalyst Loading : Optimize Pd(PPh) to 2-5 mol% to minimize costs while maintaining yield (≥80%) .
- Byproduct Formation : Monitor bromopyridine dimerization via LC-MS; suppress with excess boronic acid (3 eq.) .
Basic Question: How does hydration impact the compound’s stability and applications in aqueous media?
Q. Methodological Answer :
- Stability : The hydrate form stabilizes the carbonyl group against nucleophilic attack, as shown in hydrolysis studies (pH 7-9, 25°C) .
- Applications : Hydration enhances solubility for biological assays (e.g., IC determination in PBS buffer) .
Advanced Question: What computational methods predict the compound’s reactivity in novel reactions?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian09 to model frontier molecular orbitals (FMOs) and predict electrophilic/nucleophilic sites. The LUMO of the trifluoroacetyl group (-4.5 eV) suggests susceptibility to nucleophilic attack .
- Machine Learning : Train models on existing reaction data (e.g., USPTO database) to predict optimal conditions for C–C bond formations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
